Cas no 3306-73-8 (1(2H)-Phthalazinone, 4-phenyl-2-(phenylmethyl)-)

1(2H)-Phthalazinone, 4-phenyl-2-(phenylmethyl)- structure
3306-73-8 structure
Product Name:1(2H)-Phthalazinone, 4-phenyl-2-(phenylmethyl)-
CAS No:3306-73-8
MF:C21H16N2O
MW:312.364544868469
CID:323329
PubChem ID:290619
Update Time:2025-04-19

1(2H)-Phthalazinone, 4-phenyl-2-(phenylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Phthalazinone, 4-phenyl-2-(phenylmethyl)-
    • 2-benzyl-4-phenylphthalazin-1-one
    • 2-benzyl-4-phenyl-2H-phthalazin-1-one
    • 2-benzyl-4-phenylphthalazin-1(2h)-one
    • AC1L6E5E
    • AC1Q6E9H
    • ChemDiv3_003907
    • CTK1C6616
    • NSC154688
    • Oprea1_488727
    • SureCN7368621
    • EU-0080309
    • HMS1484B13
    • SMR000264811
    • CHEMBL1387061
    • 3306-73-8
    • DTXSID80302857
    • 2-benzyl-4-phenyl-1(2H)-phthalazinone
    • CCG-21862
    • NSC-154688
    • MLS000418078
    • SR-01000638866-1
    • Z48957810
    • AKOS001053018
    • SCHEMBL7368621
    • IDI1_021817
    • BRD-K04754092-001-01-0
    • HMS2557M12
    • Inchi: 1S/C21H16N2O/c24-21-19-14-8-7-13-18(19)20(17-11-5-2-6-12-17)22-23(21)15-16-9-3-1-4-10-16/h1-14H,15H2
    • InChI Key: OMENOLZPZUXUMH-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2C(C2C=CC=CC=2)=NN1CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 312.12638
  • Monoisotopic Mass: 312.126263
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 474
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.7
  • XLogP3: 4.4

Experimental Properties

  • Density: 1.15
  • Boiling Point: 501.6°Cat760mmHg
  • Flash Point: 257.1°C
  • Refractive Index: 1.639
  • PSA: 32.67
  • LogP: 4.11180
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